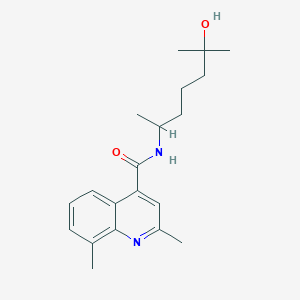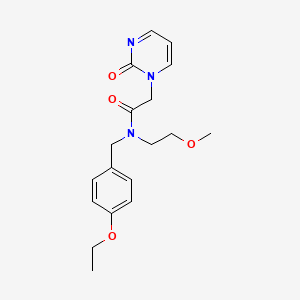![molecular formula C16H21N3O2 B5901503 N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide](/img/structure/B5901503.png)
N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide, also known as AM-251, is a potent and selective antagonist of the cannabinoid receptor CB1. It was first synthesized in 1999 by Alexandros Makriyannis and his team at Northeastern University in Boston, Massachusetts. Since then, AM-251 has been widely used in scientific research to investigate the role of the endocannabinoid system in various physiological and pathological processes.
Mécanisme D'action
N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide acts as a competitive antagonist of the CB1 receptor, meaning that it binds to the receptor and blocks the binding of endogenous cannabinoids such as anandamide and 2-arachidonoylglycerol. This results in a decrease in CB1 receptor signaling and a reduction in the physiological effects of endocannabinoids.
Biochemical and Physiological Effects:
N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been shown to have a number of biochemical and physiological effects in various experimental models. For example, it has been shown to reduce pain sensitivity in animal models of neuropathic pain and inflammation. It has also been shown to have anti-inflammatory effects in models of acute lung injury and sepsis. Additionally, N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been shown to reduce anxiety-like behavior in animal models of anxiety and depression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide in scientific research is its high selectivity for the CB1 receptor. This allows researchers to specifically target the CB1 receptor without affecting other receptors or signaling pathways. Additionally, N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide is relatively easy to synthesize and has good stability under normal laboratory conditions.
One limitation of using N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide is its potential off-target effects, particularly at high concentrations. It has been shown to interact with other receptors such as the sigma-1 receptor and the transient receptor potential vanilloid 1 (TRPV1) channel, which could complicate the interpretation of experimental results. Additionally, the use of N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide in animal models may not fully recapitulate the physiological effects of endocannabinoids in humans.
Orientations Futures
There are several potential future directions for research on N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide and the endocannabinoid system. One area of interest is the role of the endocannabinoid system in the regulation of immune function, particularly in the context of autoimmune diseases such as multiple sclerosis and rheumatoid arthritis. Another area of interest is the potential therapeutic use of CB1 antagonists in the treatment of obesity and metabolic disorders. Finally, further studies are needed to fully understand the potential off-target effects of N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide and other CB1 antagonists, and to develop more selective and specific compounds for use in scientific research.
Méthodes De Synthèse
The synthesis of N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide involves several steps, starting from commercially available starting materials. The first step is the preparation of 2-methyl-1H-indole, which is achieved by reacting 2-methylindole with ethyl chloroformate in the presence of triethylamine. The resulting intermediate is then reacted with N-acetylglycine ethyl ester to form N-[2-(acetylamino)ethyl]-2-methyl-1H-indole. Finally, this compound is treated with propionyl chloride in the presence of triethylamine to yield N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide.
Applications De Recherche Scientifique
N-[2-(acetylamino)ethyl]-3-(2-methyl-1H-indol-1-yl)propanamide has been extensively used in scientific research to investigate the physiological and pathological functions of the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates various physiological processes, including pain, appetite, mood, and immune function. CB1 receptors are one of the two main types of cannabinoid receptors in the body, and they are primarily located in the brain and central nervous system.
Propriétés
IUPAC Name |
N-(2-acetamidoethyl)-3-(2-methylindol-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O2/c1-12-11-14-5-3-4-6-15(14)19(12)10-7-16(21)18-9-8-17-13(2)20/h3-6,11H,7-10H2,1-2H3,(H,17,20)(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVXLRRHTNIDOIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCC(=O)NCCNC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-({4-[(4-phenyl-4H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl}methyl)-2,1,3-benzoxadiazole](/img/structure/B5901422.png)
![2-{[4-(allyloxy)-3,5-dichlorobenzyl]amino}-N-methylethanesulfonamide](/img/structure/B5901426.png)

![2-fluoro-N-(3-oxo-3-{[2-(pyridin-3-ylamino)ethyl]amino}propyl)benzamide](/img/structure/B5901435.png)
![3-[3-({isopropyl[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]amino}methyl)-1H-indol-1-yl]propanamide](/img/structure/B5901441.png)
![2-({(2-methoxyethyl)[(3-methyl-2-thienyl)methyl]amino}methyl)benzoic acid](/img/structure/B5901448.png)
![N-[2-(3,5-dimethylphenoxy)ethyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B5901468.png)
![(2,3-dihydro-1-benzofuran-5-ylmethyl)isobutyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B5901475.png)
![(2S)-1-{[(3-methylphenyl)(methylsulfonyl)amino]acetyl}pyrrolidine-2-carboxylic acid](/img/structure/B5901477.png)
![2-{4-[4-(4-methylphenyl)-1H-1,2,3-triazol-1-yl]piperidin-1-yl}nicotinamide](/img/structure/B5901483.png)
![N'-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-N-methyl-N-[(5-propyl-1H-pyrazol-3-yl)methyl]urea](/img/structure/B5901490.png)
![4-{benzyl[(1S,9aR)-octahydro-2H-quinolizin-1-ylmethyl]amino}butan-1-ol](/img/structure/B5901498.png)

![3-methoxy-2-{[(tetrahydrofuran-2-ylmethyl)(3-thienylmethyl)amino]methyl}phenol](/img/structure/B5901523.png)